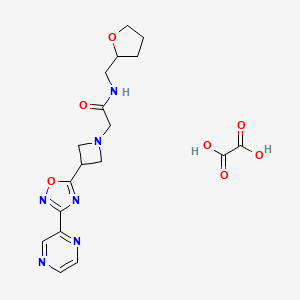

2-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate

説明

2-(3-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate is a heterocyclic small molecule featuring a pyrazine core linked to a 1,2,4-oxadiazole ring, an azetidine (4-membered nitrogen-containing ring), and a tetrahydrofuran-derived acetamide moiety. The oxalate salt form enhances its solubility and bioavailability, making it suitable for pharmacological studies. Its synthesis likely involves multi-step reactions, including cyclization and acetylation, as observed in analogous compounds .

特性

IUPAC Name |

oxalic acid;N-(oxolan-2-ylmethyl)-2-[3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N6O3.C2H2O4/c23-14(19-6-12-2-1-5-24-12)10-22-8-11(9-22)16-20-15(21-25-16)13-7-17-3-4-18-13;3-1(4)2(5)6/h3-4,7,11-12H,1-2,5-6,8-10H2,(H,19,23);(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNGMCFHIPPAPFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)CN2CC(C2)C3=NC(=NO3)C4=NC=CN=C4.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N6O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Properties

Bioactivity and Mechanism

- Antimicrobial Potential: Fluoropyridine-oxazolidinone derivatives () inhibit bacterial protein synthesis via binding to ribosomal subunits. The target compound’s azetidine may mimic this mechanism but with reduced off-target effects due to steric constraints .

- Anticancer Activity : Pyrazine-oxadiazole derivatives () have shown kinase inhibition properties. The azetidine ring’s strain energy might enhance covalent binding to catalytic residues in kinases or proteases .

- Metabolic Stability : The tetrahydrofuran moiety in the target compound could reduce cytochrome P450-mediated metabolism compared to bulkier aromatic groups in analogues, extending half-life .

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis typically involves sequential coupling of the pyrazine-oxadiazole core with azetidine and tetrahydrofuran-methyl acetamide precursors. Key steps include:

- Cyclocondensation : Formation of the 1,2,4-oxadiazole ring via nitrile oxide intermediates under reflux with dichloromethane (DCM) as solvent .

- Azetidine Functionalization : Alkylation of azetidine using chloroacetamide derivatives in the presence of potassium carbonate (K₂CO₃) at 60–80°C .

- Oxalate Salt Formation : Acid-base reaction with oxalic acid in ethanol to improve crystallinity and stability . Optimization: Adjust reaction time (e.g., 12–24 hr for cyclocondensation) and solvent polarity (e.g., DMF for solubility vs. DCM for selectivity) to maximize yield (>75%) .

Q. Which spectroscopic techniques are most effective for structural characterization?

- NMR Spectroscopy : ¹H/¹³C NMR confirms azetidine ring geometry (e.g., δ 3.5–4.0 ppm for N-CH₂ protons) and pyrazine aromaticity (δ 8.5–9.0 ppm) .

- HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z ~450–470) .

- X-ray Crystallography : Resolves oxalate counterion interactions and stereochemistry of the tetrahydrofuran-methyl group .

Advanced Research Questions

Q. How do structural modifications (e.g., oxadiazole vs. thiazole) impact biological activity?

Comparative studies of analogs (e.g., replacing oxadiazole with thiazole) reveal:

- Oxadiazole : Enhances π-π stacking with enzyme active sites (e.g., kinase targets) due to planar geometry .

- Tetrahydrofuran-Methyl Group : Increases lipophilicity (logP ~2.5), improving blood-brain barrier permeability . Methodology: Use molecular docking (AutoDock Vina) and in vitro assays (e.g., IC₅₀ measurements) to correlate substituent effects with target binding .

Q. What strategies resolve contradictions in solubility vs. bioavailability data?

Discrepancies arise from oxalate salt formation (improving solubility in aqueous buffers) versus free base (enhanced membrane permeability). Solutions include:

- Salt Screening : Test alternative counterions (e.g., hydrochloride) to balance solubility (e.g., >10 mg/mL in PBS) and partition coefficients .

- Prodrug Design : Modify the tetrahydrofuran-methyl group with ester linkages for pH-dependent release .

Q. How can computational methods guide SAR studies for this compound?

- QSAR Modeling : Train models using descriptors like topological polar surface area (TPSA ~90 Ų) and hydrogen-bond acceptor count (e.g., 8–10) to predict activity against CNS targets .

- MD Simulations : Analyze azetidine ring flexibility in binding pockets (e.g., 5-HT₆ receptors) to prioritize rigid analogs .

Data Interpretation & Validation

Q. What are common pitfalls in interpreting in vitro vs. in vivo efficacy data?

- Metabolic Stability : Oxadiazole rings may undergo hepatic CYP450-mediated oxidation, reducing in vivo half-life. Validate using microsomal assays (e.g., human liver microsomes) .

- Off-Target Effects : Screen against panels of GPCRs/kinases (Eurofins Cerep) to rule out non-specific binding .

Q. How to address batch-to-batch variability in synthesis?

- Quality Control : Implement in-process HPLC monitoring (e.g., C18 columns, acetonitrile/water gradients) to detect impurities (e.g., unreacted pyrazine intermediates) .

- DoE (Design of Experiments) : Use factorial designs to assess interactions between temperature, solvent, and catalyst loading .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。